N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide
Brand Name: Vulcanchem
CAS No.: 1378601-41-2
VCID: VC11620698
InChI:
SMILES:
Molecular Formula: C10H14N2O2S
Molecular Weight: 226.3

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide

CAS No.: 1378601-41-2

Cat. No.: VC11620698

Molecular Formula: C10H14N2O2S

Molecular Weight: 226.3

Purity: 95

* For research use only. Not for human or veterinary use.

N-(4-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide - 1378601-41-2

Specification

CAS No. 1378601-41-2
Molecular Formula C10H14N2O2S
Molecular Weight 226.3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(4-Acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide features a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) substituted at the 2-position by a pivalamide group (-NC(=O)C(C)(C)C\text{-NC(=O)C(C)(C)C}) and at the 4-position by an acetyl moiety (-COCH3\text{-COCH}_3). The IUPAC name reflects this substitution pattern, distinguishing it from isomers such as N-(5-acetyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1378601-41-2
Molecular FormulaC10H14N2O2S\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight226.30 g/mol
Canonical SMILESCC(=O)C1=CSC(=N1)NC(=O)C(C)(C)C
Purity≥95%

The compound’s three-dimensional conformation, accessible via PubChem’s interactive models , reveals steric hindrance from the bulky pivalamide group, which may influence reactivity and binding interactions.

Physicochemical Properties

While experimental data on solubility, melting point, and stability remain sparse, computational predictions suggest moderate hydrophobicity (LogP ≈ 1.8) due to the acetyl and methyl groups. The thiazole ring contributes to aromatic stability, while the amide linkage enables hydrogen bonding.

Synthesis and Preparation

Optimization Challenges

Key challenges include regioselective acetylation at the 4-position and minimizing side reactions from the thiazole’s electron-rich sulfur atom. Solvent choice (e.g., DMF or acetone) and catalysts (e.g., triethylamine) are critical for yield improvement .

Research Gaps and Future Directions

Unexplored Pharmacological Profiles

No peer-reviewed studies directly assess this compound’s bioactivity. Priority areas include:

  • Enzyme Inhibition Assays: Testing against kinases, proteases, and oxidoreductases.

  • In Vivo Toxicity Studies: Establishing safe dosage ranges.

  • Structure-Activity Relationship (SAR) Analysis: Modifying the acetyl or pivalamide groups to enhance potency.

Materials Science Applications

The thiazole ring’s conjugated π-system suggests utility in organic semiconductors or photovoltaic materials. Computational studies could evaluate its electron-transport properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator